molecular formula C7H10O4 B1353882 2,2'-(Cyclopropane-1,1-diyl)diacetic acid CAS No. 70197-77-2

2,2'-(Cyclopropane-1,1-diyl)diacetic acid

Cat. No. B1353882
Key on ui cas rn: 70197-77-2
M. Wt: 158.15 g/mol
InChI Key: ZTHPDQRRMAKLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212120B2

Procedure details

350 g crude (1-carboxymethyl-cyclopropyl)-acetic acid (2.2 mole, 92% purity, from step 1) are suspended in a mixture of 350 ml of mesitylene and 678 g of acetic anhydride (6.6 mole, 3 eq) and heated to 100° C. Upon reaching that temperature, the pressure is reduced to approximately 200 mbar and 45% of the solvent mixture are distilled off (distillation takes approx. 1 h). Then the mixture is slowly cooled to 0-5° C. and the precipitate is collected by filtration. The filter cake is washed with 87 ml of cold mesitylene and then dried in vaccuo at 40° C.
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
678 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
solvent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1([CH2:8][C:9]([OH:11])=[O:10])[CH2:7][CH2:6]1)([OH:3])=O.C(OC(=O)C)(=O)C>C1(C)C=C(C)C=C(C)C=1>[CH2:6]1[C:5]2([CH2:8][C:9](=[O:10])[O:11][C:1](=[O:3])[CH2:4]2)[CH2:7]1

Inputs

Step One
Name
Quantity
350 g
Type
reactant
Smiles
C(=O)(O)CC1(CC1)CC(=O)O
Name
Quantity
678 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC(=CC(=C1)C)C)C
Step Two
Name
solvent
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
are distilled off
DISTILLATION
Type
DISTILLATION
Details
(distillation takes approx. 1 h)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture is slowly cooled to 0-5° C.
FILTRATION
Type
FILTRATION
Details
the precipitate is collected by filtration
WASH
Type
WASH
Details
The filter cake is washed with 87 ml of cold mesitylene
CUSTOM
Type
CUSTOM
Details
dried in vaccuo at 40° C.

Outcomes

Product
Name
Type
Smiles
C1CC12CC(OC(C2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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